N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Overview
Description
N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a heterocyclic compound with a benzoxazine core structure.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets such as the epidermal growth factor receptor (egfr) in cancer cells .
Mode of Action
It’s worth noting that similar compounds have shown good binding affinities towards their targets, such as egfr . This interaction could potentially lead to changes in cellular processes, ultimately affecting the cell’s function.
Biochemical Pathways
Compounds with similar structures have been associated with various biochemical pathways, particularly those involved in cancer progression .
Pharmacokinetics
Similar compounds have been noted for their solubility in established processing solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have demonstrated anti-cancer activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or protein, which can influence its function .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, and may include changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the reaction of 2-aminophenol with formaldehyde and dimethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like tetrabutylammonium iodide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and resins.
Comparison with Similar Compounds
N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be compared with other similar compounds, such as:
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
2,2-dimethylchromans: These compounds are isosteres of benzoxazines and exhibit different biological activities, such as inhibition of insulin release and vascular smooth muscle relaxation.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications .
Properties
IUPAC Name |
N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)11(14)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALHIFMEVARQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198318 | |
Record name | 3,4-Dihydro-N,N-dimethyl-2H-1,4-benzoxazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885525-08-6 | |
Record name | 3,4-Dihydro-N,N-dimethyl-2H-1,4-benzoxazine-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885525-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-N,N-dimethyl-2H-1,4-benzoxazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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